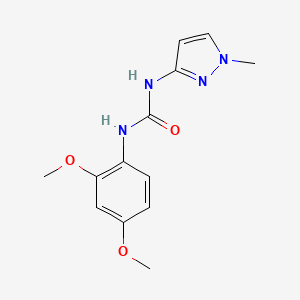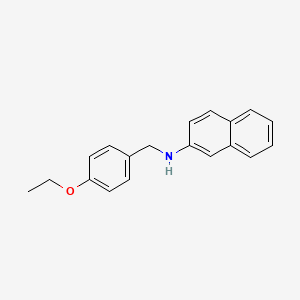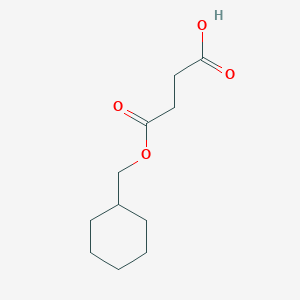
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, commonly known as DMPU, is a widely used reagent in organic chemistry. It is a colorless, odorless, and highly polar compound that is soluble in most organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity and selectivity of a wide range of chemical reactions. In
Wirkmechanismus
The mechanism of action of DMPU is not fully understood, but it is believed to act as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with nucleophiles, which enhances their reactivity. DMPU can also coordinate with metal ions, which can activate them for catalysis.
Biochemical and Physiological Effects
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. It is also not mutagenic or teratogenic. DMPU is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages as a reagent in organic synthesis. It is a highly polar solvent that can dissolve a wide range of organic compounds. It is also a powerful activator for many chemical reactions, which can enhance their reactivity and selectivity. However, DMPU can also be difficult to handle due to its high reactivity and sensitivity to moisture. It can also be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of DMPU. One area of research could be the development of new synthetic methods that use DMPU as a reagent. Another area of research could be the study of the mechanism of action of DMPU and its interactions with nucleophiles and metal ions. Further studies could also be conducted to investigate the potential biochemical and physiological effects of DMPU.
Conclusion
In conclusion, DMPU is a highly polar compound that is widely used in organic synthesis as a solvent and activator. It has been extensively studied for its ability to enhance the reactivity and selectivity of chemical reactions. DMPU is non-toxic, non-carcinogenic, and not mutagenic or teratogenic. However, it can be difficult to handle and expensive to obtain. There are several future directions for the study of DMPU, including the development of new synthetic methods and the investigation of its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
DMPU can be synthesized by reacting 2,4-dimethoxyphenyl isocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The reaction yields DMPU as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPU has been widely used in organic synthesis as a polar aprotic solvent and a powerful activator for a wide range of chemical reactions. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. DMPU has been found to enhance the reactivity and selectivity of reactions such as nucleophilic substitutions, Friedel-Crafts reactions, and Diels-Alder reactions.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-7-6-12(16-17)15-13(18)14-10-5-4-9(19-2)8-11(10)20-3/h4-8H,1-3H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVBQWJFJNYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)

![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)